molecular formula C7H6BrNaO3S B13177800 Sodium 2-bromo-5-methoxybenzene-1-sulfinate

Sodium 2-bromo-5-methoxybenzene-1-sulfinate

Cat. No.: B13177800
M. Wt: 273.08 g/mol
InChI Key: JMMCMJUWODAHFQ-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-methoxybenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆BrNaO₃S and a molecular weight of 273.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-bromo-5-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-methoxybenzene. This can be achieved through various methods, including the reaction of 2-bromo-5-methoxybenzene with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-bromo-5-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfides .

Mechanism of Action

The mechanism by which sodium 2-bromo-5-methoxybenzene-1-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can alter the structure and function of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-bromo-4-methoxybenzene-1-sulfinate
  • Sodium 2-chloro-5-methoxybenzene-1-sulfinate
  • Sodium 2-bromo-5-ethoxybenzene-1-sulfinate

Uniqueness

Sodium 2-bromo-5-methoxybenzene-1-sulfinate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses .

Properties

Molecular Formula

C7H6BrNaO3S

Molecular Weight

273.08 g/mol

IUPAC Name

sodium;2-bromo-5-methoxybenzenesulfinate

InChI

InChI=1S/C7H7BrO3S.Na/c1-11-5-2-3-6(8)7(4-5)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

JMMCMJUWODAHFQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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